N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
Unfortunately, I couldn’t find specific information about “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide”. However, it appears to be a complex organic compound that likely contains a bromophenyl group, an oxadiazole ring, and a chlorothiophene group12.
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions3. This process typically involves the reaction of a halogenated compound with an arylboronic acid in the presence of a palladium catalyst3. However, without specific information on the synthesis of “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide”, it’s difficult to provide a detailed synthesis analysis456.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy4. Unfortunately, I couldn’t find specific spectroscopic data for “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide”. However, similar compounds often exhibit characteristic peaks in their spectra that correspond to specific functional groups784.
Chemical Reactions Analysis
The chemical reactions involving “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide” are not specifically mentioned in the search results. However, similar compounds are often involved in various types of reactions, including cross-coupling reactions39.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, I couldn’t find specific information on the physical and chemical properties of “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide” in the search results131415.Scientific Research Applications
Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibited significant insecticidal activities, suggesting the potential of these analogs in developing new insecticides (Qi et al., 2014).
Anticancer Evaluation
Research on 1,3,4-oxadiazole derivatives for anticancer evaluation was conducted, indicating that some compounds possess moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This underscores the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Apoptosis Inducers and Anticancer Agents
A study identified a compound as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This discovery could lead to the development of new anticancer agents targeting specific cellular pathways (Zhang et al., 2005).
Antimicrobial Activity
The synthesis of novel compounds with 1,3,4-oxadiazole rings demonstrated antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Optoelectronics and Nonlinear Optical Characterization
New 1,3,4-oxadiazole derivatives were synthesized and characterized for their optical nonlinearity, which may have applications in optoelectronics. This work highlights the utility of these compounds in developing optical limiters and other photonic devices (Chandrakantha et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety data for “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide”. However, similar compounds often require precautions such as avoiding dust formation and inhalation, and using personal protective equipment16171819.
Future Directions
The future directions for research on “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide” are not clear from the search results. However, similar compounds are often subjects of ongoing research in areas such as medicinal chemistry and materials science20.
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJWCFCDDUBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
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